molecular formula C15H12O8 B1665482 Dihydromyricetin CAS No. 27200-12-0

Dihydromyricetin

Cat. No. B1665482
CAS RN: 27200-12-0
M. Wt: 320.25 g/mol
InChI Key: KJXSIXMJHKAJOD-LSDHHAIUSA-N
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Description

Dihydromyricetin (DHM), also known as Ampelopsin, is a flavanonol, a type of flavonoid . It is extracted from the Japanese raisin tree and found in various species such as Ampelopsis, Cercidiphyllum japonicum, Hovenia dulcis, and some Pinus and Cedrus species . DHM has been used in traditional Japanese, Chinese, and Korean medicines to treat fever, parasitic infection, as a laxative, and a treatment of liver diseases . It has many potential applications in foods and medicine due to its five phenolic hydroxyl groups .


Synthesis Analysis

The synthesis of Dihydromyricetin involves a series of hydroxylases genes, including flavanone 3-hydroxylase (F3H), flavonoid 3′-hydroxylase (F3′H), flavonoid 3′,5′-hydroxylase (F3′5′H), and cytochrome P450 reductase (CPR), which were identified after RNA sequencing . The dihydromyricetin hydroxylation process in A. grossedentata was successfully identified .


Molecular Structure Analysis

The molecular structure of Dihydromyricetin is characterized by UV, IR, MS, and 1HNMR spectra . The complex was found to be formed via hydrogen bonding interactions between C3-OH, C5-OH, C7-OH, C3’-OH, and C5’-OH in dihydromyricetin and active hydrogens in theanine .


Chemical Reactions Analysis

DMY has been found to effectively inhibit tyrosinase activity in a mixed-type manner . It also displays hypoglycemic effects in DM via improving glucose and lipid metabolism, attenuating inflammatory responses, and reducing oxidative stress .


Physical And Chemical Properties Analysis

The physicochemical properties of DMY related to its bioavailability, especially the stability, were studied by HPLC . The effects of pH, temperature, metal ions, and ascorbic acid (AA) on the stability of DMY were studied .

Scientific Research Applications

Antioxidative and Anti-Inflammatory Properties

Dihydromyricetin (DMY), a flavonoid isolated from Ampelopsis grossedentata, demonstrates a variety of health benefits, including antioxidative and anti-inflammatory activities. It shows potential in scavenging reactive oxygen species (ROS), thereby protecting against oxidative stress. This function is crucial in counteracting cancer cells selectively without impacting normal cells. However, its low bioavailability is a limiting factor for broader applications (Li et al., 2017).

Role in Treating Metabolic Diseases

DMY has been identified as a potential preventive or therapeutic agent in multiple metabolic diseases, including diabetes mellitus, atherosclerosis, nonalcoholic fatty liver disease, and osteoporosis. It regulates key signaling pathways involved in these diseases, providing a comprehensive understanding and guidance for future studies (Tong et al., 2019).

Effect on Nonalcoholic Fatty Liver Disease

In a randomized controlled trial, DMY supplementation improved glucose and lipid metabolism, along with biochemical parameters in patients with nonalcoholic fatty liver disease. It contributed to decreased serum levels of inflammatory mediators, suggesting its therapeutic effects are likely due to improved insulin resistance and inflammation reduction (Chen et al., 2015).

Metabolic Profile and Tissue Distribution

Studies on rats indicate that DMY is rapidly distributed in various tissues, especially the gastrointestinal tract. Most of it is excreted unconverted in feces, highlighting the importance of understanding its metabolic profile for effective application (Fan et al., 2017).

Antioxidation Mechanism

Research has focused on the antioxidant center of DMY's molecular structure, particularly on the phenol hydroxy located on its B loop. This study provides insight into the relationship between its structure and antioxidant performance, useful for further exploration (Huang, 2006).

Role in Cardiovascular Diseases

DMY, extracted from vine tea, may play a role in cardiovascular disease by resisting oxidative stress and regulating inflammation. It has potential applications in atherosclerosis, myocardial infarction, myocardial hypertrophy, and diabetic cardiomyopathy, with the underlying mechanisms and signaling pathways being actively researched (Nie et al., 2022).

Safety And Hazards

DMY may interact with certain medications, such as anticoagulants, and may cause side effects such as nausea, dizziness, and headaches . Additionally, it may cause liver damage if taken in large doses or for long periods of time . In case of exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

In the future, molecular docking and molecular dynamics simulations utilized to verify the association between DMY and its potential targets is full of great significance . Furthermore, exploration of the specific binding sites where DMY activates AMPK, such as Thr172, will provide compelling evidence for AMPK to become an attractive potential .

properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,14-20,22H/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXSIXMJHKAJOD-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181676
Record name Ampelopsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydromyricetin

CAS RN

27200-12-0
Record name (+)-Dihydromyricetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27200-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ampelopsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027200120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydromyricetin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15645
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ampelopsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROMYRICETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD8QND6427
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,500
Citations
H Li, Q Li, Z Liu, K Yang, Z Chen, Q Cheng… - … and Alternative Medicine, 2017 - hindawi.com
… prospective of dihydromyricetin. … Dihydromyricetin is the richest component found in Ampelopsis grossedentata. Biologically, recent studies have demonstrated that dihydromyricetin …
Number of citations: 83 www.hindawi.com
J Zhang, Y Chen, H Luo, L Sun, M Xu, J Yu… - Frontiers in …, 2018 - frontiersin.org
As the most abundant natural flavonoid in rattan tea, dihydromyricetin (DMY) has shown a wide range of pharmacological effects. In addition to the general characteristics of flavonoids, …
Number of citations: 131 www.frontiersin.org
Y Sun, S Liu, S Yang, C Chen, Y Yang, M Lin… - Frontiers in …, 2022 - frontiersin.org
Inflammation plays a crucial role in a variety of diseases, including diabetes, arthritis, asthma, Alzheimer’s disease (AD), acute cerebral stroke, cancer, hypertension, and myocardial …
Number of citations: 25 www.frontiersin.org
Y Shen, AK Lindemeyer, C Gonzalez… - Journal of …, 2012 - Soc Neuroscience
Alcohol use disorders (AUDs) constitute the most common form of substance abuse. The development of AUDs involves repeated alcohol use leading to tolerance, alcohol withdrawal …
Number of citations: 278 www.jneurosci.org
Y Zhang, S Que, X Yang, B Wang… - Magnetic Resonance …, 2007 - Wiley Online Library
Dihydromyricetin (DHM) is the major bioactive constituent of Rattan Tea, which is the tender stems and leaves of Ampelopsis grossendentata. Seven metabolites (2–8) of DHM (1) were …
J Wu, Z Xiao, H Li, N Zhu, J Gu, W Wang, C Liu… - Cancers, 2022 - mdpi.com
… Dihydromyricetin is … dihydromyricetin alone or in combination with other drugs against a variety of cancers to provide a comprehensive reference for the development of dihydromyricetin …
Number of citations: 8 www.mdpi.com
Y Wang, J Wang, H Xiang, P Ding, T Wu, G Ji - Biomedicine & …, 2022 - Elsevier
As a new type of natural flavonoids, dihydromyricetin (DMY) has attracted more and more attention. It has a series of pharmacological effects, such as anti-inflammatory, anti-tumor, anti-…
Number of citations: 11 www.sciencedirect.com
J Chen, X Wang, T Xia, Y Bi, B Liu, J Fu… - Biomedicine & …, 2021 - Elsevier
Recent studies demonstrated that dihydromyricetin (DHM) has prominent therapeutic effects on liver injury and liver cancer. By summarizing the current preclinical in vitro and in vivo …
Number of citations: 26 www.sciencedirect.com
J Silva, X Yu, R Moradian, C Folk… - Alcoholism: Clinical …, 2020 - Wiley Online Library
Background Excess alcohol (ethanol, EtOH) consumption is a significant cause of chronic liver disease, accounting for nearly half of the cirrhosis‐associated deaths in the United States. …
Number of citations: 48 onlinelibrary.wiley.com
D Liu, Y Mao, L Ding, XA Zeng - Trends in food science & technology, 2019 - Elsevier
Background Dihydromyricetin (DMY) is an important plant flavonoid, which has received great attention due to its health-benefiting activities, including antioxidant, antimicrobial, anti-…
Number of citations: 99 www.sciencedirect.com

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